molecular formula C7H10Cl2N2 B13044756 (2-Chloro-6-methylpyridin-4-YL)methanamine hcl

(2-Chloro-6-methylpyridin-4-YL)methanamine hcl

Cat. No.: B13044756
M. Wt: 193.07 g/mol
InChI Key: GRCHOBYNZAHTLV-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride typically involves the chlorination of 6-methylpyridin-4-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine hydrochloride
  • (6-Methoxypyridin-2-yl)methanamine
  • (6-Bromopyridin-2-yl)methanamine hydrochloride

Uniqueness

(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(4-9)3-7(8)10-5;/h2-3H,4,9H2,1H3;1H

InChI Key

GRCHOBYNZAHTLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CN.Cl

Origin of Product

United States

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